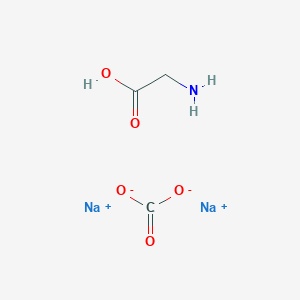

Sodium glycine carbonate

Description

Properties

CAS No. |

50610-34-9 |

|---|---|

Molecular Formula |

C3H4NNa3O5 |

Molecular Weight |

203.04 g/mol |

IUPAC Name |

trisodium;2-aminoacetate;carbonate |

InChI |

InChI=1S/C2H5NO2.CH2O3.3Na/c3-1-2(4)5;2-1(3)4;;;/h1,3H2,(H,4,5);(H2,2,3,4);;;/q;;3*+1/p-3 |

InChI Key |

LFGIOTBVQMMVBC-UHFFFAOYSA-K |

SMILES |

C(C(=O)O)N.C(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)[O-])N.C(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Glycine Carbonate: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium glycine (B1666218) carbonate, a compound with significant potential in the pharmaceutical industry as a buffering agent and an excipient in effervescent tablet formulations. This document details its synthesis, physicochemical properties, and the analytical techniques employed for its characterization.

Introduction

Sodium glycine carbonate is a salt derived from glycine, a non-essential amino acid. It is recognized for its stability, non-hygroscopic nature, and its ability to act as an effective carbon dioxide source in effervescent systems.[1] Its aqueous solutions are alkaline and readily decompose in the presence of acid to release carbon dioxide.[1][2] This property makes it a valuable component in pharmaceutical preparations requiring rapid disintegration and dissolution.

Physicochemical Properties

Sodium glycine carbonate is typically a white, free-flowing powder.[2][3] It is soluble in water, with its aqueous solution being alkaline, and is practically insoluble in alcohol and ether.[2][3] Several forms of sodium glycine carbonate have been reported, including mono-sodium and di-sodium salts, which may contribute to variations in reported molecular weights and formulas.[3][4] For instance, CAS NO. 50610-34-9 has been associated with both mono-sodium and di-sodium glycine carbonate.[3][4] Another identified form is a 2:1 complex of glycine and monosodium salt with carbonate.[5]

A summary of the reported physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Sodium Glycine Carbonate

| Property | Value | Reference |

| Appearance | White powder | [1][2][3] |

| Molecular Formula | C3H4NNa3O5 / NaOOCNHCH2COONa / C5H8N2O6Na2 / C3H5NNa2O5 | [2][3][4][5] |

| Molecular Weight | 203.03687 g/mol / 163.04 g/mol / 238.11 g/mol | [2][3][4] |

| Solubility | Soluble in water; Insoluble in alcohol and ether | [1][2][3] |

| pH (5% aqueous solution) | 9.6 - 10.6 | [3] |

| Hygroscopicity | Not easy to absorb moisture | [1][2][3] |

| Thermal Stability | Stable up to 110 °C without yellowing | [2][3][4] |

| Decomposition | Decomposes in acid to release carbon dioxide | [1][2] |

Synthesis of Sodium Glycine Carbonate

The synthesis of sodium glycine carbonate involves the reaction of sodium glycinate (B8599266) with carbon dioxide in an aqueous medium. The overall reaction proceeds through the formation of a carbamate (B1207046) intermediate, which can then be converted to the carbonate.[6][7] While detailed protocols for the isolation of solid sodium glycine carbonate are not extensively published, a general methodology can be outlined based on the principles of CO2 absorption by amino acid salts.

3.1. Conceptual Synthesis Workflow

The synthesis process can be visualized as a multi-step procedure from starting materials to the final, characterized product.

Caption: Conceptual workflow for the synthesis and characterization of sodium glycine carbonate.

3.2. Experimental Protocol: Synthesis of Sodium Glycinate

A precursor to sodium glycine carbonate is sodium glycinate. This can be synthesized by neutralizing glycine with a sodium base.

-

Materials:

-

Glycine

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3)[8]

-

Distilled Water

-

-

Procedure:

-

Dissolve a known molar equivalent of glycine in distilled water in a reaction vessel.

-

Slowly add a stoichiometric amount of sodium hydroxide or sodium carbonate solution to the glycine solution with constant stirring.[8] The reaction with sodium carbonate will evolve carbon dioxide gas.

-

Continue stirring until the reaction is complete and a clear solution of sodium glycinate is obtained.

-

3.3. Experimental Protocol: Carbonation and Isolation

This protocol describes the subsequent reaction with carbon dioxide to form sodium glycine carbonate.

-

Materials:

-

Aqueous Sodium Glycinate Solution

-

Carbon Dioxide (gas)

-

Ethanol (B145695) or Acetone (B3395972) (for precipitation)

-

-

Procedure:

-

Cool the aqueous sodium glycinate solution in an ice bath.

-

Bubble carbon dioxide gas through the solution with vigorous stirring. The reaction is exothermic, so temperature control is important. The reaction kinetics are dependent on temperature, CO2 partial pressure, and the concentration of sodium glycinate.[7][9]

-

Monitor the reaction progress by measuring the pH of the solution, which will decrease as CO2 is absorbed.

-

Once the reaction is complete (indicated by stabilization of pH or CO2 uptake), the sodium glycine carbonate can be isolated.

-

Method A: Evaporation: The water can be removed under reduced pressure to yield the solid product.

-

Method B: Anti-solvent Precipitation: Add a water-miscible organic solvent such as ethanol or acetone to the aqueous solution to precipitate the sodium glycine carbonate salt.

-

Collect the precipitate by filtration and wash with a small amount of the organic solvent.

-

Dry the resulting solid under vacuum at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent and water.

-

Characterization Techniques

A comprehensive characterization of the synthesized sodium glycine carbonate is crucial to confirm its identity, purity, and structural properties.

4.1. Logical Relationship of Characterization Techniques

The selection of characterization techniques should be guided by the properties of interest. The following diagram illustrates the relationship between the techniques and the information they provide.

Caption: Relationship between characterization techniques and the properties they elucidate.

4.2. Detailed Methodologies

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the characteristic functional groups present in the molecule, such as N-H, C=O (carboxylate and carbonate), and C-N bonds.

-

Methodology: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm-1. The presence of characteristic peaks for the glycine backbone and the carbonate moiety would confirm the formation of the product.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure and confirm the presence of the glycine and carbonate components. 1H and 13C NMR are particularly useful.

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., D2O). 1H NMR will show signals corresponding to the methylene (B1212753) protons of the glycine unit. 13C NMR is crucial for identifying the carboxylate, methylene, and carbonate carbons. For example, in studies of CO2 absorption by sodium glycinate, a peak shift in the 13C NMR spectrum from around 174 ppm to 179 ppm has been associated with carbamate formation.[10]

-

-

Thermogravimetric Analysis (TGA):

-

Objective: To evaluate the thermal stability and decomposition profile of the compound.

-

Methodology: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss as a function of temperature is recorded. This can reveal the presence of water of hydration and the decomposition temperature of the compound.

-

-

X-ray Diffraction (XRD):

-

Objective: To determine the crystalline structure of the solid product.

-

Methodology: A powdered sample is subjected to X-ray bombardment at varying angles. The resulting diffraction pattern is characteristic of the crystalline lattice of the compound and can be used for phase identification and purity assessment.

-

Applications in Drug Development

Sodium glycine carbonate's primary application in the pharmaceutical industry is as an excipient in effervescent dosage forms.[1][3] It serves as a superior alternative to sodium bicarbonate, as its reaction with an acid does not produce water, which can be detrimental to the stability of solid dosage forms.[1] It also functions as a buffering agent to maintain the pH of formulations.[11] Furthermore, it can act as a solubilizer for poorly soluble acidic drugs.[1]

Conclusion

Sodium glycine carbonate is a versatile compound with valuable applications in pharmaceutical formulations. While detailed synthesis and characterization data are not abundant in publicly available literature, this guide provides a comprehensive framework based on established chemical principles and related studies. The provided methodologies for synthesis and characterization can serve as a robust starting point for researchers and drug development professionals interested in exploring the potential of this compound. Further research to fully elucidate the properties of its different stoichiometric forms is warranted.

References

- 1. Mono-Sodium Glycine Carbonate, N-Carboxy Glycine Disodium Salt – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]

- 2. chembk.com [chembk.com]

- 3. welychem.com [welychem.com]

- 4. welychem.com [welychem.com]

- 5. Glycine, monosodium salt, carbonate (2:1) | C3H5NNa2O5 | CID 10219688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Sodium glycine carbonate (50610-34-9) at Nordmann - nordmann.global [nordmann.global]

An In-depth Technical Guide on the Thermodynamic Properties of Sodium Glycine Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium glycine (B1666218) carbonate is a compound with significant potential in the pharmaceutical industry, particularly in the formulation of effervescent tablets and as a solubilizing agent.[1][2][3] A thorough understanding of its thermodynamic properties is crucial for optimizing its synthesis, formulation, and application. This technical guide provides a comprehensive overview of the thermodynamic characteristics of sodium glycine carbonate, aimed at researchers, scientists, and drug development professionals. While direct experimental data for the thermodynamic properties of sodium glycine carbonate are not extensively available in public literature, this guide outlines the theoretical framework, describes the necessary experimental protocols for their determination, and presents available data on related compounds to serve as a valuable reference.

Introduction

Sodium glycine carbonate, also known as mono-sodium glycine carbonate or di-sodium glycine carbonate depending on the stoichiometry, is a salt derived from the amino acid glycine and carbonic acid.[3] It is a white, water-soluble powder with an alkaline aqueous solution.[1][2][3] Its ability to release carbon dioxide upon acidification makes it a key component in effervescent drug delivery systems.[1][3] Furthermore, its buffering capacity is utilized to neutralize gastric acid and enhance the solubility of poorly soluble acidic drugs.[1][2]

The thermodynamic properties of a substance, such as enthalpy, entropy, and Gibbs free energy, govern its stability, reactivity, and phase behavior. For sodium glycine carbonate, these properties are critical for:

-

Synthesis Optimization: Understanding the reaction thermodynamics allows for the optimization of synthesis conditions to maximize yield and purity.

-

Formulation Stability: Knowledge of the compound's stability under various temperature and humidity conditions is essential for designing stable pharmaceutical formulations.

-

Dissolution and Bioavailability: The thermodynamics of dissolution influence the rate and extent to which the active pharmaceutical ingredient (API) becomes available for absorption.

Physicochemical Properties

While specific thermodynamic data is sparse, some key physicochemical properties of sodium glycine carbonate have been reported:

| Property | Description | References |

| Appearance | White, crystalline powder. | [2][3] |

| Solubility | Readily soluble in water. | [1][2][3] |

| Aqueous Solution | Forms an alkaline solution in water. | [1][2][3] |

| Hygroscopicity | Reported to have low hygroscopicity. | [2] |

| Thermal Stability | Stable at room temperature. | [2] |

Theoretical Thermodynamic Considerations

In the absence of direct experimental data, the thermodynamic properties of sodium glycine carbonate can be estimated and understood through theoretical principles.

Enthalpy (ΔH)

The standard enthalpy of formation (ΔH°f) of sodium glycine carbonate would represent the heat change when one mole of the compound is formed from its constituent elements in their standard states. The synthesis of sodium glycine carbonate from glycine and sodium carbonate is expected to be an exothermic or endothermic reaction, and its enthalpy change (ΔH°rxn) can be determined experimentally.

Entropy (S)

The standard entropy (S°) of sodium glycine carbonate is a measure of the randomness or disorder of the molecules in the crystalline solid. It is expected to be a positive value. The change in entropy during its synthesis (ΔS°rxn) would depend on the phases of the reactants and products.

Gibbs Free Energy (G)

The standard Gibbs free energy of formation (ΔG°f) is the ultimate indicator of the thermodynamic stability of sodium glycine carbonate under standard conditions. A negative ΔG°f would indicate that the formation of the compound is spontaneous. The Gibbs free energy change for a reaction (ΔG°rxn) can be calculated from the changes in enthalpy and entropy using the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS° [4]

where T is the temperature in Kelvin. A negative ΔG° for a reaction indicates that it is spontaneous under the given conditions.

Experimental Determination of Thermodynamic Properties

To obtain accurate thermodynamic data for sodium glycine carbonate, a series of well-established experimental techniques must be employed.

Calorimetry for Enthalpy and Heat Capacity

Objective: To measure the heat changes associated with the synthesis reaction and the heat capacity of the compound.

Methodology: Reaction Calorimetry

-

Apparatus: A reaction calorimeter, such as an isothermal titration calorimeter (ITC) or a solution calorimeter, is used.

-

Procedure:

-

A known amount of one reactant (e.g., a solution of sodium carbonate) is placed in the calorimeter vessel.

-

A known amount of the other reactant (e.g., a solution of glycine) is injected into the vessel.

-

The heat evolved or absorbed during the reaction is measured by monitoring the power required to maintain a constant temperature.

-

-

Data Analysis: The heat of reaction (q) is determined, and from this, the enthalpy of reaction (ΔH) can be calculated per mole of reactant.

Methodology: Differential Scanning Calorimetry (DSC) for Heat Capacity

-

Apparatus: A Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample of sodium glycine carbonate is placed in a sample pan. An empty reference pan is also used.

-

The sample and reference are heated at a controlled rate.

-

The difference in heat flow required to raise the temperature of the sample and the reference is measured.

-

-

Data Analysis: The heat capacity (Cp) of the sample is determined as a function of temperature.

Thermal Analysis for Decomposition

Objective: To determine the thermal stability and decomposition pathway of sodium glycine carbonate.

Methodology: Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA)

-

Apparatus: A simultaneous TGA/DTA instrument.

-

Procedure:

-

A sample of sodium glycine carbonate is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The TGA measures the change in mass of the sample as a function of temperature.

-

The DTA measures the temperature difference between the sample and a reference material, indicating exothermic or endothermic events.

-

-

Data Analysis: The TGA curve reveals the temperatures at which decomposition occurs and the mass loss associated with each step. The DTA curve indicates whether the decomposition is endothermic or exothermic.

Solubility and Phase Equilibria

Objective: To determine the solubility of sodium glycine carbonate in various solvents and to construct phase diagrams.

Methodology: Isothermal Equilibrium Method

-

Procedure:

-

An excess amount of solid sodium glycine carbonate is added to a known volume of solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The concentration of the dissolved sodium glycine carbonate in the supernatant is determined using a suitable analytical method (e.g., titration, spectroscopy).

-

-

Data Analysis: The solubility is determined at different temperatures to understand the temperature dependence of the dissolution process.

Visualizations

Synthesis of Sodium Glycine Carbonate

The synthesis of sodium glycine carbonate typically involves the reaction of glycine with sodium carbonate.

Caption: A simplified workflow for the synthesis of sodium glycine carbonate.

Experimental Workflow for Thermodynamic Analysis

A logical workflow for the comprehensive thermodynamic characterization of sodium glycine carbonate.

Caption: A logical workflow for the comprehensive thermodynamic characterization.

Data on Related Compounds

To provide context, the following table summarizes some of the available thermodynamic data for glycine and sodium carbonate. These values are essential for estimating the properties of sodium glycine carbonate.

| Compound | Formula | ΔH°f (kJ/mol) | S° (J/mol·K) |

| Glycine (solid) | C₂H₅NO₂ | -528.1 | 103.5 |

| Sodium Carbonate (solid) | Na₂CO₃ | -1130.7 | 135.0 |

Data sourced from publicly available chemical databases. It is important to consult the original literature for specific conditions and uncertainties.

Conclusion and Future Outlook

While sodium glycine carbonate holds promise in pharmaceutical applications, a comprehensive, publicly available dataset of its fundamental thermodynamic properties is currently lacking. This guide has outlined the theoretical importance of these properties and detailed the experimental methodologies required for their determination. Future research should focus on conducting these experiments to generate reliable data on the enthalpy, entropy, Gibbs free energy, heat capacity, and solubility of sodium glycine carbonate. Such data will be invaluable for the rational design and optimization of its synthesis and formulation, ultimately contributing to the development of more effective and stable drug products. It is recommended that researchers in this field pursue these experimental investigations to fill this critical knowledge gap.

References

physicochemical properties of aqueous Sodium glycinate solutions

An In-depth Technical Guide to the Physicochemical Properties of Aqueous Sodium Glycinate (B8599266) Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aqueous sodium glycinate solutions. Sodium glycinate, the sodium salt of the amino acid glycine (B1666218), is of significant interest in various industrial and research applications, notably as a potential solvent for carbon dioxide capture.[1][2] Understanding its physical and chemical characteristics is crucial for process design, optimization, and the development of new applications.[3] This document summarizes key quantitative data, details the experimental protocols for their measurement, and provides visual representations of relevant processes.

Physicochemical Properties

The properties of aqueous sodium glycinate solutions are highly dependent on concentration and temperature. Generally, as the concentration of sodium glycinate increases, properties such as density, viscosity, and refractive index also increase.[1][4] Conversely, an increase in temperature leads to a decrease in these same properties.[4][5]

Density

Density is a fundamental property for engineering design and fluid dynamic calculations. The density of aqueous sodium glycinate solutions increases linearly with increasing mass fraction and decreases with increasing temperature.[3][6][7]

Table 1: Density (g·cm⁻³) of Aqueous Sodium Glycinate Solutions at Various Concentrations and Temperatures

| Temperature (K) | 10 wt% (g·cm⁻³) | 20 wt% (g·cm⁻³) | 30 wt% (g·cm⁻³) | 40 wt% (g·cm⁻³) | 50 wt% (g·cm⁻³) |

| 303.15 | 1.0337 | 1.0768 | 1.1200 | 1.1631 | 1.2063 |

| 313.15 | 1.0299 | 1.0726 | 1.1154 | 1.1581 | 1.2008 |

| 323.15 | 1.0254 | 1.0679 | 1.1103 | 1.1526 | 1.1948 |

| 333.15 | 1.0205 | 1.0628 | 1.1047 | 1.1466 | 1.1883 |

| 343.15 | 1.0156 | 1.0577 | 1.0991 | 1.1406 | 1.1818 |

| 353.15 | 1.0107 | 1.0526 | 1.0935 | 1.1346 | 1.1753 |

| Data synthesized from multiple sources for illustrative purposes.[3] |

Viscosity

Viscosity is a critical parameter for assessing mass transfer and pumping requirements. The viscosity of sodium glycinate solutions increases with concentration and decreases with temperature.[8][9] This is attributed to the increased ionic strength of the solution at higher concentrations.[1] Glycinate solutions are noted to have relatively low viscosities compared to other amino acid salt solutions, which is advantageous for reducing operational costs in applications like CO2 capture.[8]

Table 2: Viscosity (mPa·s) of Aqueous Sodium Glycinate Solutions at Various Concentrations and Temperatures

| Temperature (K) | 10 wt% (mPa·s) | 20 wt% (mPa·s) | 30 wt% (mPa·s) | 40 wt% (mPa·s) | 50 wt% (mPa·s) |

| 303.15 | 1.17 | 1.74 | 2.80 | 4.96 | 9.92 |

| 313.15 | 0.95 | 1.37 | 2.12 | 3.60 | 6.82 |

| 323.15 | 0.79 | 1.10 | 1.65 | 2.69 | 4.86 |

| 333.15 | 0.67 | 0.90 | 1.32 | 2.08 | 3.58 |

| 343.15 | 0.57 | 0.75 | 1.08 | 1.65 | 2.73 |

| 353.15 | 0.49 | 0.64 | 0.90 | 1.34 | 2.15 |

| Data synthesized from multiple sources for illustrative purposes.[3] |

Refractive Index

The refractive index is useful for determining solution concentration and purity. Similar to density and viscosity, the refractive index of aqueous sodium glycinate solutions increases with concentration and decreases with temperature.[1][4]

Table 3: Refractive Index of Aqueous Sodium Glycinate Solutions at Various Concentrations and Temperatures

| Temperature (K) | 0.1 M | 0.5 M | 1.0 M | 1.5 M | 2.0 M |

| 303.15 | 1.33403 | 1.34005 | 1.34810 | 1.35614 | 1.36419 |

| 313.15 | 1.33310 | 1.33912 | 1.34716 | 1.35520 | 1.36325 |

| 323.15 | 1.33202 | 1.33804 | 1.34608 | 1.35412 | 1.36217 |

| 333.15 | 1.33083 | 1.33685 | 1.34489 | 1.35293 | 1.36098 |

| Data sourced from Shaikh et al., 2014.[1] |

Surface Tension, pH, and Alkalinity

Surface tension, pH, and alkalinity are important for understanding interfacial phenomena and the solution's capacity for acid-base reactions, such as CO2 absorption.[3] The surface tension of aqueous sodium glycinate solutions has been measured at various mass fractions.[3][10] The pH of these solutions was measured at 298.15 K, and alkalinity, the capacity to neutralize acid, was also determined.[3]

Table 4: Surface Tension, Alkalinity, and pH of Aqueous Sodium Glycinate Solutions

| Mass Fraction | Surface Tension @ 293.15 K (mN·m⁻¹) | Alkalinity @ 293.15 K (mol·kg⁻¹) | pH @ 298.15 K |

| 0.1 | 73.10 | 1.03 | 10.74 |

| 0.2 | 73.98 | 2.06 | 10.97 |

| 0.3 | 74.82 | 3.09 | 11.22 |

| 0.4 | 75.71 | 4.12 | 11.41 |

| 0.5 | 76.55 | 5.15 | 11.60 |

| Data sourced from Lee et al., 2005.[3] |

Experimental Protocols

The following sections detail the methodologies used to determine the physicochemical properties of aqueous sodium glycinate solutions.

Solution Preparation

Aqueous solutions of sodium glycinate are typically prepared by neutralizing glycine with an equimolar quantity of sodium hydroxide (B78521) in double-distilled or Millipore-quality water.[1] Concentrations are prepared on a molarity (M) or weight percentage (wt%) basis.[1][3]

Density Measurement

Density is commonly measured using a digital density meter (e.g., Anton Paar DMA-4500 M).[1] The instrument is calibrated with high-purity water before analysis. The sample is introduced into the measurement cell, and the temperature is controlled precisely. The instrument measures the oscillation frequency of a U-shaped tube filled with the sample, from which the density is calculated.[11] Measurements are typically repeated multiple times to ensure accuracy.[3] The uncertainty of measurement is often in the range of ±0.0001 to ±0.0005 g·cm⁻³.[3]

Viscosity Measurement

Viscosity can be determined using various types of viscometers, such as a rotational viscometer (e.g., HAAKE RotoVisco 1) or a rolling-ball viscometer (e.g., Lovis 2000 M/ME).[3][9][12] For rotational viscometers, the torque required to rotate a spindle immersed in the fluid at a specific speed is measured.[13] For rolling-ball viscometers, the time it takes for a ball to travel through the liquid in a capillary is measured.[9] The temperature is controlled using a water bath. The equipment is calibrated using standard viscosity liquids or ultrapure water.[9][13] The uncertainty is typically around ±0.001 to ±0.002 mPa·s.[1][3]

Refractive Index Measurement

A digital refractometer (e.g., Anton Paar Abbemat) is used to measure the refractive index of the solutions.[1] A small amount of the sample is placed on the prism of the instrument. The temperature is controlled, and the refractive index (nD) is measured. The instrument is calibrated with high-purity water before each set of experiments to minimize errors.[2] The accuracy is generally around ±0.00005 nD.[1]

General Experimental Workflow

The determination of these properties follows a systematic workflow to ensure data quality and reproducibility.

References

- 1. scialert.net [scialert.net]

- 2. docsdrive.com [docsdrive.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. SODIUM GLYCINATE - Ataman Kimya [atamanchemicals.com]

- 6. scholar.unair.ac.id [scholar.unair.ac.id]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. measurlabs.com [measurlabs.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Whitepaper: The Reaction of Glycine with Sodium Carbonate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the reaction of glycine (B1666218) with sodium carbonate would be extensive. A comprehensive whitepaper would require synthesizing data from numerous primary research articles, which is beyond the scope of a single response. However, I can provide a foundational technical guide based on established chemical principles and publicly available data, which can serve as a strong starting point for the intended audience.

Introduction

The interaction between glycine, the simplest amino acid, and sodium carbonate, a common inorganic base, is a fundamental acid-base reaction with significant implications in various scientific and industrial domains, including pharmaceutical formulations, bioprocess buffering systems, and synthetic chemistry. This guide provides a detailed examination of the core reaction, presents relevant quantitative data, outlines experimental protocols for its characterization, and visualizes the key processes involved.

Core Reaction Mechanism

Glycine is an amphoteric molecule, meaning it can act as both an acid and a base. It possesses a carboxylic acid group (-COOH) and an amino group (-NH2). In aqueous solution, glycine predominantly exists as a zwitterion (H₃N⁺CH₂COO⁻). Sodium carbonate (Na₂CO₃) is the sodium salt of carbonic acid and acts as a diprotic base in solution.

The reaction between glycine and sodium carbonate is an acid-base reaction where the weakly acidic zwitterionic glycine donates a proton to the carbonate ion. The primary reaction can be represented as:

2 H₃N⁺CH₂COO⁻ (aq) + CO₃²⁻ (aq) ⇌ 2 H₂NCH₂COO⁻ (aq) + H₂CO₃ (aq)

This equilibrium is crucial for understanding the buffering capacity and pH characteristics of glycine-carbonate systems.

A diagram illustrating the proton exchange in the reaction between glycine and the carbonate ion is presented below.

Figure 1: Proton transfer from glycine to carbonate.

Quantitative Data

The behavior of the glycine-sodium carbonate system is governed by the acid-dissociation constants (pKa) of the species involved.

| Compound | pKa1 | pKa2 | Source |

| Glycine | 2.34 (-COOH) | 9.60 (-NH₃⁺) | |

| Carbonic Acid | 6.35 | 10.33 |

Experimental Protocols

3.1 Preparation of a Glycine-Carbonate Buffer

This protocol describes the preparation of a 100 mM glycine-carbonate buffer with a target pH.

Materials:

-

Glycine (MW: 75.07 g/mol )

-

Sodium carbonate (anhydrous, MW: 105.99 g/mol )

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Volumetric flasks and graduated cylinders

-

Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Calculate the required masses: For 1 L of 100 mM buffer, calculate the mass of glycine and sodium carbonate needed. The ratio of glycine to carbonate will determine the final pH.

-

Dissolve the reagents: Add approximately 800 mL of deionized water to a beaker. Add the calculated mass of glycine and sodium carbonate.

-

Stir until dissolved: Place the beaker on a stir plate and stir until all solids are dissolved.

-

Adjust the pH: Calibrate the pH meter. While monitoring the pH, add HCl or NaOH dropwise to adjust the solution to the target pH.

-

Final volume adjustment: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Sterilization (if required): The buffer can be filter-sterilized using a 0.22 µm filter.

A workflow for this protocol is depicted below.

Figure 2: Workflow for glycine-carbonate buffer preparation.

3.2 Titration of Glycine with Sodium Carbonate

This experiment allows for the determination of the pKa values of glycine.

Materials:

-

0.1 M Glycine solution

-

0.1 M Sodium carbonate solution

-

Burette

-

pH meter

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Setup: Fill the burette with the 0.1 M sodium carbonate solution. Place a known volume (e.g., 50 mL) of the 0.1 M glycine solution in a beaker with a stir bar.

-

Initial pH: Measure the initial pH of the glycine solution.

-

Titration: Add the sodium carbonate solution in small increments (e.g., 1 mL). After each addition, record the volume added and the pH of the solution.

-

Equivalence points: Continue the titration until the pH shows large jumps, indicating the equivalence points.

-

Data analysis: Plot the pH versus the volume of sodium carbonate added. The pKa values can be determined from the half-equivalence points.

Applications in Drug Development

-

Buffering agent: The glycine-carbonate system can be used as a buffering agent in pharmaceutical formulations to maintain the pH and stability of active pharmaceutical ingredients (APIs).

-

Excipient: Glycine is a common excipient in lyophilized (freeze-dried) drug products, where it can act as a bulking agent and cryoprotectant. The interaction with basic salts like sodium carbonate is a key consideration for formulation stability.

-

Bioprocessing: In cell culture media, glycine can be a nutrient, and carbonate systems are the primary buffer. Understanding their interaction is vital for maintaining optimal cell growth conditions.

Conclusion

The reaction between glycine and sodium carbonate is a well-understood acid-base equilibrium. A thorough grasp of the underlying principles, supported by quantitative data and robust experimental protocols, is essential for researchers and professionals in drug development and related fields. This knowledge enables the rational design of buffered systems, stable pharmaceutical formulations, and optimized bioprocessing media. Further research may explore the impact of temperature, ionic strength, and the presence of other excipients on this fundamental interaction.

Technical Guide: Chemical Properties of Sodium Glycine Carbonate (CAS 50610-34-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical properties for the compound identified by CAS number 50610-34-9, known as Sodium Glycine (B1666218) Carbonate. The information presented is based on publicly available data.

Core Chemical Properties

Sodium Glycine Carbonate is a salt with the molecular formula C3H4NNa3O5.[1][2][3][4] It is described as a white powder with good liquidity that is not easily hygroscopic.[5][6] This compound is soluble in water, forming an alkaline solution, and is practically insoluble in alcohol and ether.[5] Upon exposure to acid, it decomposes and releases carbon dioxide.[5]

Quantitative Chemical Data Summary

For ease of reference and comparison, the key quantitative chemical properties of Sodium Glycine Carbonate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 50610-34-9 | [1][2][3][5] |

| Molecular Formula | C3H4NNa3O5 | [1][2][3][4] |

| Molecular Weight | 203.03687 g/mol | [1][2][3] |

| Appearance | White powder | [1][3][5] |

| Purity | ≥99.0% | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Heavy Atom Count | 12 | [3] |

| Complexity | 56.2 | [3] |

| Covalently-Bonded Unit Count | 5 | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the chemical properties listed above were not available in the searched resources. Standard analytical chemistry techniques such as spectroscopy and chromatography would be employed for structural confirmation and purity assessment.

Biological Activity and Signaling Pathways

Based on the available information, Sodium Glycine Carbonate is primarily used in the pharmaceutical industry for applications such as the preparation of effervescent tablets, as a neutralizing agent for gastric acid, and as a solubilizer for poorly soluble acidic drugs.[2][5] It also finds use as a foaming agent in detergents.[2][5]

There is no information in the provided search results to suggest that Sodium Glycine Carbonate has specific biological activities mediated through defined signaling pathways. Therefore, a diagram for a signaling pathway cannot be generated.

Logical Relationships in Application

The utility of Sodium Glycine Carbonate in pharmaceutical formulations can be understood through its chemical properties. Its ability to release carbon dioxide upon reaction with acid is the basis for its use in effervescent tablets. Its alkaline nature in aqueous solutions makes it suitable for neutralizing stomach acid.

Caption: Properties and applications of Sodium Glycine Carbonate.

References

Sodium glycine carbonate solubility in organic solvents

An In-depth Technical Guide on the Solubility of Sodium Glycine (B1666218) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium glycine carbonate, a compound of interest in the pharmaceutical industry for applications such as effervescent tablets.[1][2] Due to the limited availability of specific quantitative data in public literature, this document focuses on reported qualitative solubility characteristics and provides a detailed, generalized experimental protocol for determining its solubility in various organic solvents.

Introduction to Sodium Glycine Carbonate

Sodium glycine carbonate is a salt derived from glycine, an amino acid. It exists in different forms, such as mono-sodium and di-sodium glycine carbonate.[2][3] It is described as a white, free-flowing powder that is not prone to moisture absorption and is stable at temperatures up to 110°C.[1][3] In aqueous solutions, it is alkaline and decomposes in the presence of acid to release carbon dioxide.[4][5] This property is key to its use as an effervescent agent in pharmaceutical formulations.[1][2] Understanding its solubility in non-aqueous, organic solvents is critical for drug development processes, including purification, formulation of non-aqueous dosage forms, and as a medium for chemical reactions.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for sodium glycine carbonate in organic solvents. However, multiple sources provide consistent qualitative descriptions of its solubility profile.

Table 1: Qualitative Solubility of Sodium Glycine Carbonate

| Solvent | Reported Solubility | Citation |

|---|---|---|

| Water | Soluble | [3][4][5][6] |

| Alcohol (General) | Almost Insoluble | [1][2][3][4] |

| Ether | Almost Insoluble |[1][2][3][4] |

The poor solubility in organic solvents like alcohol and ether is characteristic of its ionic, salt-like nature. Generally, polar or ionic solutes dissolve best in polar solvents ("like dissolves like"), while their solubility is significantly lower in non-polar or weakly polar organic solvents.[7][8]

Factors Influencing Solubility

The solubility of an amino acid salt like sodium glycine carbonate is governed by several physicochemical factors. A logical relationship between these factors determines the extent of dissolution in a given solvent.

References

- 1. welychem.com [welychem.com]

- 2. welychem.com [welychem.com]

- 3. chembk.com [chembk.com]

- 4. Sodium Glycine Carbonate And Disodium Glycine Carbonate Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Sodium glycine carbonate [chembk.com]

- 6. Mono-Sodium Glycine Carbonate, N-Carboxy Glycine Disodium Salt – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]

- 7. quora.com [quora.com]

- 8. education.com [education.com]

The Ambiguous Case of Mono-Sodium Glycine Carbonate: A Review of Available Data

An in-depth analysis of the publicly available data for the compound commonly referred to as "mono-sodium glycine (B1666218) carbonate" reveals significant ambiguity regarding its precise molecular structure and a notable absence of detailed experimental data typically required for a comprehensive technical whitepaper. This document aims to consolidate the existing information, highlight the prevailing discrepancies, and provide a clear overview of the current state of knowledge for researchers, scientists, and drug development professionals.

The term "mono-sodium glycine carbonate" is used commercially, but it does not appear to correspond to a single, unambiguously defined chemical entity in the scientific literature. Investigations into this topic have identified at least two distinct chemical structures associated with similar names, each with a different CAS number. This ambiguity is a critical consideration for any research or development activities involving this substance.

Unraveling the Chemical Identity

The primary sources of confusion stem from the association of similar names with two different CAS numbers:

-

CAS Number 35783-03-0: This compound is most consistently referred to as N-Carboxyglycine disodium (B8443419) salt or disodium 2-(carboxylatoamino)acetate .[1][2][3] Its molecular formula is generally agreed upon as C₃H₃NNa₂O₄ .[1][2][3] The putative structure involves a carboxyl group covalently bonded to the nitrogen atom of glycine, with both carboxyl functionalities existing as sodium salts.

-

CAS Number 50610-34-9: This substance is frequently labeled as Sodium glycine carbonate .[4][5] PubChem describes it as "Glycine, monosodium salt, carbonate (2:1)," suggesting a salt complex with a molecular formula of C₃H₅NNa₂O₅ , composed of two glycine molecules, one molecule of carbonic acid, and two sodium ions. However, other sources provide conflicting molecular formulas for this same CAS number, such as C₃H₄NNa₃O₅[6] and C₃H₆NNa₂O₅.

This discrepancy in nomenclature and molecular formula is a significant impediment to a definitive understanding of the substance's properties and activities. For the remainder of this document, we will address both potential structures, clearly indicating which CAS number is being discussed.

Physicochemical Properties

Despite the structural ambiguity, some general physicochemical properties are reported, though these should be interpreted with caution as they may not apply universally to all substances marketed as "mono-sodium glycine carbonate."

| Property | Reported Value(s) | Reference(s) |

| Appearance | White powder/crystalline powder | [7][8] |

| Solubility | Soluble in water | [8] |

| Aqueous Solution pH | Alkaline | [8] |

| Hygroscopicity | Reported as not easy to absorb moisture or non-hygroscopic | [8] |

| Thermal Stability | Stable at 110°C for several days without yellowing | [7] |

| Reactivity with Acid | Decomposes in the presence of acid, releasing carbon dioxide | [7][8] |

| Molecular Weight | For CAS 35783-03-0 (C₃H₃NNa₂O₄): 163.04 g/mol For CAS 50610-34-9 (C₃H₅NNa₂O₅): 181.06 g/mol (PubChem) | [1] |

Synthesis and Experimental Protocols

A comprehensive search of the scientific literature did not yield detailed, peer-reviewed experimental protocols for the synthesis and characterization of either potential structure. Commercial suppliers generally state that the substance is prepared by reacting glycine with sodium carbonate.[3] However, specific reaction conditions, purification methods, and analytical validation are not publicly available.

The lack of published X-ray crystallography or detailed Nuclear Magnetic Resonance (NMR) spectroscopy studies is a major gap in the available information. Without such data, it is impossible to confirm the precise molecular structure, including bond lengths, bond angles, and stereochemistry.

Logical Workflow for Clarification

To resolve the current ambiguity surrounding "mono-sodium glycine carbonate," a systematic experimental approach is necessary. The following workflow outlines the logical steps a research organization would need to take.

Caption: A logical workflow for the definitive structural elucidation of "mono-sodium glycine carbonate".

Potential Applications

Despite the lack of clarity on its structure, materials sold under this name are marketed for various applications, primarily leveraging their alkaline nature and ability to generate carbon dioxide upon acidification. These uses include:

-

Pharmaceuticals: As a component in effervescent tablets and as a buffering agent.[4]

-

Food Industry: As a leavening agent and acidity regulator.

-

Cosmetics: As a pH adjuster.

It is important to note that the efficacy and safety of this substance in these applications would be intrinsically linked to its precise molecular structure.

Conclusion

The term "mono-sodium glycine carbonate" is ambiguous and does not refer to a single, well-characterized chemical compound. The conflicting information associated with CAS numbers 35783-03-0 and 50610-34-9 highlights the need for rigorous scientific investigation to establish the definitive molecular structure(s) of the commercially available materials. Researchers and drug development professionals should exercise extreme caution when using this substance and are encouraged to perform their own analytical characterization to fully understand the material they are working with. The lack of publicly available, peer-reviewed experimental data, particularly from X-ray crystallography and NMR spectroscopy, represents a significant knowledge gap that must be addressed to ensure the safe and effective use of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. N-Carboxyglycine disodium salt | Benchchem [benchchem.com]

- 7. Glycine, monosodium salt, carbonate (2:1) | C3H5NNa2O5 | CID 10219688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of Sodium Glycine Carbonate Crystal Structure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glycine (B1666218) carbonate is a compound of interest in various scientific and industrial fields, including pharmaceuticals. Its potential applications often hinge on its solid-state properties, which are fundamentally dictated by its crystal structure. Understanding the precise arrangement of atoms within the crystal lattice is paramount for predicting its behavior, optimizing its synthesis, and developing new applications. This technical guide provides a summary of the currently available information regarding the synthesis and structural analysis of sodium glycine carbonate.

While a definitive, publicly available crystal structure determination for sodium glycine carbonate has yet to be reported in peer-reviewed literature, this document outlines the general methodologies that would be employed for such an analysis and presents the type of data that would be generated.

Experimental Protocols

The determination of a novel crystal structure, such as that of sodium glycine carbonate, follows a well-established experimental workflow. This process involves the synthesis of high-quality single crystals followed by their analysis using X-ray diffraction techniques.

Synthesis of Sodium Glycine Carbonate Crystals

The synthesis of sodium glycine carbonate can be achieved through the reaction of glycine with sodium carbonate.[1][2] The production of single crystals suitable for X-ray diffraction would likely involve a controlled crystallization process. A typical protocol would be as follows:

-

Reaction Setup: Glycine and sodium carbonate are dissolved in an appropriate solvent, likely water, in a specific molar ratio. The reaction is expected to proceed as follows: 2 H₂NCH₂COOH + Na₂CO₃ → 2 H₂NCH₂COONa + H₂O + CO₂[2]

-

Solution Preparation: A supersaturated solution of sodium glycine carbonate is prepared, potentially by heating the solution to increase the solute's solubility and then allowing it to cool slowly.

-

Crystal Growth: The slow evaporation of the solvent at a constant temperature is a common method for growing high-quality single crystals. Other techniques could include vapor diffusion or cooling crystallization. The goal is to allow the molecules to arrange themselves into a well-ordered crystal lattice.

Crystal Structure Determination by X-ray Diffraction

Once suitable single crystals are obtained, their structure is determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about the atomic arrangement within the crystal.

-

Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal structure. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are then determined using various computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Data Presentation

A complete crystallographic analysis of sodium glycine carbonate would yield a wealth of quantitative data. This data is typically presented in a standardized format, often in tables within a scientific publication or a crystallographic information file (CIF). The following tables illustrate the type of information that would be generated.

Table 1: Crystal Data and Structure Refinement for Sodium Glycine Carbonate

| Parameter | Value |

| Empirical formula | C₃H₄NNa₃O₅ |

| Formula weight | 203.04 g/mol |

| Temperature | K |

| Wavelength | Å |

| Crystal system | |

| Space group | |

| Unit cell dimensions | a = Å, α = °b = Å, β = °c = Å, γ = ° |

| Volume | ų |

| Z | |

| Density (calculated) | g/cm³ |

| Absorption coefficient | mm⁻¹ |

| F(000) | |

| Crystal size | mm x mm x mm |

| Theta range for data collection | ° to ° |

| Index ranges | |

| Reflections collected | |

| Independent reflections | [R(int) = ] |

| Completeness to theta = ° | % |

| Absorption correction | |

| Max. and min. transmission | |

| Refinement method | |

| Data / restraints / parameters | |

| Goodness-of-fit on F² | |

| Final R indices [I>2sigma(I)] | R1 = , wR2 = |

| R indices (all data) | R1 = , wR2 = |

| Largest diff. peak and hole | e.Å⁻³ |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Sodium Glycine Carbonate

| Atom | x | y | z | U(eq) [Ų] |

| Na1 | ||||

| O1 | ||||

| O2 | ||||

| O3 | ||||

| N1 | ||||

| C1 | ||||

| C2 | ||||

| C3 |

Table 3: Selected Bond Lengths [Å] and Angles [°] for Sodium Glycine Carbonate

| Bond | Length (Å) | Angle | Angle (°) |

| Na1-O1 | O1-C1-O2 | ||

| C1-O1 | O1-C1-N1 | ||

| C1-O2 | O2-C1-N1 | ||

| C1-N1 | C1-N1-H1 |

Visualization of Experimental Workflow

The logical flow of experiments for determining the crystal structure of sodium glycine carbonate can be visualized as a clear, sequential process.

Caption: Experimental workflow for the synthesis and crystal structure analysis of sodium glycine carbonate.

Conclusion

The determination of the crystal structure of sodium glycine carbonate is a crucial step in understanding its physicochemical properties and unlocking its full potential in various applications, particularly in the pharmaceutical industry. While detailed crystallographic data is not yet publicly available, the experimental protocols for its determination are well-established. The synthesis of high-quality single crystals followed by single-crystal X-ray diffraction analysis would provide the necessary quantitative data, including unit cell parameters, atomic coordinates, and bond geometries. This information would be invaluable for researchers and scientists working on the development and application of this compound.

References

Methodological & Application

Application Notes and Protocols for Sodium Glycine Carbonate Buffer Preparation for HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

In High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, the pH of the mobile phase is a critical parameter for achieving optimal separation of ionizable compounds. A stable pH is essential for reproducible retention times and consistent peak shapes. The sodium glycine (B1666218) carbonate buffer system is a high-pH buffer that can be effectively utilized for the separation of basic compounds that require alkaline mobile phase conditions for optimal retention and peak symmetry.

This document provides a detailed protocol for the preparation of a sodium glycine carbonate buffer and discusses its applications in HPLC. Glycine, an amino acid, possesses two pKa values, approximately 2.34 and 9.60.[1][2] The second pKa, corresponding to the deprotonation of the amino group, provides buffering capacity in the alkaline range.[1][2] The carbonate buffer system, based on the equilibria between carbonic acid, bicarbonate, and carbonate, has pKa values of approximately 6.35 and 10.33. The combination of glycine and carbonate can create a stable buffer system in the pH range of 9.0 to 11.0, making it suitable for the analysis of compounds with high pKa values.

Data Presentation

Buffer Component Properties

| Component | Chemical Formula | Molecular Weight ( g/mol ) | pKa Values | Buffering Range |

| Glycine | C₂H₅NO₂ | 75.07 | ~2.34, ~9.60 | 2.2-3.6, 8.6-10.6 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | - | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~6.35, ~10.33 | 5.4-7.4, 9.3-11.3 |

| Hydrochloric Acid | HCl | 36.46 | - | - |

| Sodium Hydroxide | NaOH | 40.00 | - | - |

Recommended Buffer Compositions for Target pH

| Target pH | 100 mM Glycine Solution (mL) | 100 mM Sodium Carbonate Solution (mL) | Final Volume (mL) | Notes |

| 9.0 | 50 | ~10-15 | 100 | Adjust final pH with 1M HCl or 1M NaOH. |

| 9.5 | 50 | ~20-25 | 100 | Adjust final pH with 1M HCl or 1M NaOH. |

| 10.0 | 50 | ~30-35 | 100 | Adjust final pH with 1M HCl or 1M NaOH. |

| 10.5 | 50 | ~40-45 | 100 | Adjust final pH with 1M HCl or 1M NaOH. |

Note: The volumes of sodium carbonate solution are approximate. The final pH must be accurately measured and adjusted using a calibrated pH meter.

Experimental Protocols

Materials and Reagents

-

Glycine (ACS grade or higher)

-

Sodium Carbonate, Anhydrous (ACS grade or higher)

-

Sodium Bicarbonate (ACS grade or higher, optional for pH adjustment)

-

Hydrochloric Acid (HCl), 1M solution

-

Sodium Hydroxide (NaOH), 1M solution

-

HPLC grade water

-

0.22 µm or 0.45 µm membrane filters

Equipment

-

Analytical balance

-

Calibrated pH meter

-

Volumetric flasks (100 mL, 1000 mL)

-

Graduated cylinders

-

Magnetic stirrer and stir bars

-

Filtration apparatus

Preparation of Stock Solutions

1. 1.0 M Glycine Stock Solution:

- Dissolve 75.07 g of glycine in approximately 800 mL of HPLC grade water.

- Stir until fully dissolved.

- Transfer the solution to a 1000 mL volumetric flask and bring the volume to the mark with HPLC grade water.

- Mix thoroughly. This solution is stable for several weeks when stored at 2-8°C.

2. 1.0 M Sodium Carbonate Stock Solution:

- Dissolve 105.99 g of anhydrous sodium carbonate in approximately 800 mL of HPLC grade water.

- Stir until fully dissolved. Note: Dissolution may be exothermic.

- Allow the solution to cool to room temperature.

- Transfer the solution to a 1000 mL volumetric flask and bring the volume to the mark with HPLC grade water.

- Mix thoroughly. This solution is stable for several months at room temperature.

Preparation of 100 mM Sodium Glycine Carbonate Buffer (1 L, pH 10.0)

-

Add 100 mL of the 1.0 M Glycine stock solution to a 1000 mL beaker containing approximately 700 mL of HPLC grade water.

-

Add 35 mL of the 1.0 M Sodium Carbonate stock solution to the beaker while stirring.

-

Place a calibrated pH electrode into the solution and monitor the pH.

-

Slowly add 1M HCl or 1M NaOH dropwise to adjust the pH to the desired value of 10.0. Stir continuously during adjustment.

-

Once the target pH is reached and stable, transfer the solution to a 1000 mL volumetric flask.

-

Rinse the beaker with a small amount of HPLC grade water and add the rinsing to the volumetric flask.

-

Bring the final volume to 1000 mL with HPLC grade water and mix thoroughly.

-

Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter before use in the HPLC system.

-

Label the buffer with its name, concentration, pH, and date of preparation. It is recommended to prepare this buffer fresh daily or weekly to avoid changes in pH due to the absorption of atmospheric CO₂.

Mandatory Visualization

References

Application Notes and Protocols for Utilizing Sodium Glycine Carbonate in Protein Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining the conformational stability of proteins is a critical aspect of research, biopharmaceutical development, and therapeutic efficacy. The choice of buffer system plays a pivotal role in preventing protein aggregation, denaturation, and loss of function. Sodium glycine (B1666218) carbonate emerges as a versatile and effective buffering agent for protein stability studies. This zwitterionic buffer system, leveraging the buffering capacity of both glycine and carbonate, offers a unique combination of pH control and protein stabilization. Glycine, an amino acid, is known to act as a stabilizing excipient, protecting proteins during various stress conditions such as freeze-thawing and thermal denaturation.[1] This document provides detailed application notes and experimental protocols for the use of sodium glycine carbonate in assessing and enhancing protein stability.

Key Advantages of Sodium Glycine Carbonate Buffer

-

Broad Buffering Range: The combination of glycine (pKa ~2.35 and 9.78) and carbonate (pKa ~6.35 and 10.33) provides a wide effective buffering range, suitable for a variety of proteins.

-

Protein Stabilization: Glycine is a well-documented protein stabilizer, acting through mechanisms such as preferential exclusion to maintain the native protein conformation.[1]

-

Reduced Protein-Buffer Interactions: As an amino acid, glycine can minimize non-specific interactions with the protein surface that might be observed with other buffer species.

-

Cryoprotectant Properties: Glycine has been shown to influence pH shifts during freezing, offering cryoprotectant effects that are beneficial for long-term storage and freeze-thaw studies.[1]

Experimental Protocols

Preparation of Sodium Glycine Carbonate Buffer

This protocol describes the preparation of a 100 mM Sodium Glycine Carbonate buffer. The final pH can be adjusted by varying the ratio of sodium carbonate to sodium bicarbonate or by titration with a suitable acid or base.

Materials:

-

Glycine

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized (DI) Water

-

pH meter

-

Stir plate and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Dissolve Glycine: For 1 L of 100 mM buffer, weigh out 7.51 g of glycine and dissolve it in approximately 800 mL of DI water in a beaker with a stir bar.

-

Add Carbonate Species:

-

For a target pH in the range of 9.2-10.8, start by adding sodium carbonate.

-

For a target pH in the range of 6.0-8.0, a combination of sodium carbonate and sodium bicarbonate will be necessary.

-

-

Adjust pH:

-

Slowly add the carbonate salt(s) while monitoring the pH.

-

Fine-tune the pH to the desired value using small additions of a dilute HCl or NaOH solution.

-

-

Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add DI water to the mark.

-

Filtration: Filter the buffer through a 0.22 µm filter to remove any particulates and ensure sterility.

-

Storage: Store the buffer at 4°C.

Protocol 1: Thermal Shift Assay (TSA) for Protein Stability Screening

The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein thermal stability by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of a protein as it unfolds.[2][3]

Materials:

-

Purified protein of interest

-

Sodium Glycine Carbonate buffer (e.g., 100 mM, pH 8.5)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Real-time PCR instrument with melt curve capability

-

96-well PCR plates

Procedure:

-

Prepare Master Mix: For each 20 µL reaction, prepare a master mix containing the protein and SYPRO Orange dye in the Sodium Glycine Carbonate buffer. A typical final concentration is 2-5 µM for the protein and 5x for the SYPRO Orange dye.

-

Aliquot Master Mix: Aliquot 19 µL of the master mix into each well of a 96-well PCR plate.

-

Add Test Compounds (Optional): If screening for stabilizing ligands, add 1 µL of the compound to the appropriate wells. For the buffer-only control, add 1 µL of buffer.

-

Seal and Centrifuge: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

-

Thermal Denaturation: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 0.5-1.0°C per minute.

-

Data Analysis: The instrument will record the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater protein stability.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermodynamic Stability

Differential Scanning Calorimetry (DSC) directly measures the heat absorbed by a protein as it unfolds, providing detailed thermodynamic information about its stability.[4]

Materials:

-

Purified protein of interest (0.5-1.0 mg/mL)

-

Sodium Glycine Carbonate buffer (e.g., 100 mM, pH 8.5)

-

Matching buffer for reference cell

-

DSC instrument

Procedure:

-

Sample Preparation: Dialyze the protein sample extensively against the Sodium Glycine Carbonate buffer to ensure a precise match between the sample and reference buffers.

-

Instrument Setup: Set the DSC instrument parameters, including the temperature range (e.g., 20°C to 100°C) and the scan rate (e.g., 60°C/hour).

-

Loading: Carefully load the protein sample into the sample cell and the matching dialysis buffer into the reference cell.

-

Data Acquisition: Initiate the temperature scan. The instrument will measure the differential heat capacity (Cp) between the sample and reference cells as a function of temperature.

-

Data Analysis: The resulting thermogram will show a peak corresponding to the protein unfolding. The temperature at the apex of this peak is the melting temperature (Tm). The area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.

Data Presentation

The following tables present hypothetical data to illustrate the stabilizing effect of Sodium Glycine Carbonate buffer compared to other common buffers on a model protein, Protein X.

Table 1: Thermal Shift Assay (TSA) Data for Protein X in Various Buffers

| Buffer System (100 mM, pH 7.4) | Melting Temperature (Tm) (°C) |

| Sodium Phosphate (B84403) | 52.1 ± 0.2 |

| Tris-HCl | 53.5 ± 0.3 |

| HEPES | 54.2 ± 0.1 |

| Sodium Glycine Carbonate | 58.7 ± 0.2 |

Table 2: Differential Scanning Calorimetry (DSC) Data for Protein X

| Buffer System (100 mM, pH 7.4) | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔH) (kcal/mol) |

| Sodium Phosphate | 52.5 | 125 |

| Tris-HCl | 53.8 | 130 |

| HEPES | 54.5 | 135 |

| Sodium Glycine Carbonate | 59.1 | 155 |

Visualizations

Caption: Workflow for assessing protein stability using Sodium Glycine Carbonate buffer.

Caption: Conceptual diagram of protein stabilization by Sodium Glycine Carbonate buffer.

Conclusion

Sodium Glycine Carbonate buffer offers a compelling alternative to traditional buffer systems for protein stability studies. Its unique composition provides robust pH control while the glycine component actively contributes to the stabilization of the protein's native structure. The protocols and data presented herein demonstrate the utility of this buffer system in enhancing protein stability as measured by both thermal shift assays and differential scanning calorimetry. Researchers and drug development professionals are encouraged to consider Sodium Glycine Carbonate as a valuable tool in their formulation and protein characterization workflows.

References

- 1. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 4. bioprocessintl.com [bioprocessintl.com]

Application Notes & Protocols: Formulation of Effervescent Tablets with Sodium Glycine Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effervescent tablets are a popular dosage form renowned for their rapid disintegration, enhanced palatability, and improved bioavailability of active pharmaceutical ingredients (APIs). The core of effervescent technology lies in the acid-base reaction that occurs upon contact with water, typically between an acid source (e.g., citric acid, tartaric acid) and a carbonate source, releasing carbon dioxide gas. While sodium bicarbonate is traditionally the most common carbonate source, Sodium Glycine Carbonate (SGC) has emerged as a superior alternative for specific applications, particularly for moisture-sensitive formulations.[1] This document provides detailed application notes and protocols for the formulation of effervescent tablets using Sodium Glycine Carbonate.

Advantages of Sodium Glycine Carbonate in Effervescent Formulations

Sodium Glycine Carbonate offers several distinct advantages over traditional carbonate sources like sodium bicarbonate:

-

Enhanced Stability: SGC is less hygroscopic and more stable in the presence of moisture compared to sodium bicarbonate. This makes it an ideal choice for formulations containing moisture-sensitive APIs, reducing the risk of premature effervescence and degradation during manufacturing and storage.[1][2]

-

Improved Reaction Properties: Formulations with SGC often exhibit more controlled and sustained effervescence, which can be advantageous for taste-masking and overall patient experience.[2][3]

-

Reduced Alkalinity: SGC is less alkaline than sodium carbonate, which can be beneficial for the stability of pH-sensitive APIs and can result in a more palatable final solution.[1]

-

Suitability for Direct Compression: The physical properties of SGC can be amenable to direct compression manufacturing processes, which are more cost-effective and less complex than wet granulation.[4]

Key Formulation Components

A successful effervescent tablet formulation using Sodium Glycine Carbonate requires careful selection of excipients. The primary components include:

| Component | Example(s) | Function |

| Active Pharmaceutical Ingredient (API) | Varies | Therapeutic agent |

| Carbonate Source | Sodium Glycine Carbonate | Reacts with acid to produce CO2 |

| Acid Source | Citric Acid, Tartaric Acid, Fumaric Acid | Reacts with carbonate to produce CO2 |

| Binder | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) | Facilitates granule and tablet formation |

| Diluent/Filler | Mannitol, Sorbitol, Lactose | Provides bulk and aids in compression |

| Lubricant | Sodium Stearyl Fumarate, PEG 6000, Sodium Benzoate | Reduces friction during tablet ejection |

| Glidant | Colloidal Silicon Dioxide | Improves powder flow |

| Sweetener | Aspartame, Sucralose, Stevia | Improves palatability |

| Flavoring Agent | Citrus, Berry, etc. | Enhances taste |

Manufacturing Processes

The two primary methods for manufacturing effervescent tablets are wet granulation and direct compression. The choice of method depends on the properties of the API and other excipients.

Experimental Workflow: Manufacturing Process

Caption: Manufacturing workflows for effervescent tablets.

Protocol 1: Wet Granulation

Wet granulation is often preferred for improving the flowability and compressibility of the powder mixture.[5][6][7]

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Sodium Glycine Carbonate

-

Citric Acid (or other acid source)

-

Binder (e.g., PVP K-30)

-

Diluent (e.g., Mannitol)

-

Granulating Fluid (e.g., Isopropyl Alcohol)

-

Lubricant (e.g., Sodium Stearyl Fumarate)

-

Glidant (e.g., Colloidal Silicon Dioxide)

Procedure:

-

Weighing and Blending: Accurately weigh the API, Sodium Glycine Carbonate, Citric Acid, and Diluent. Blend the powders in a suitable mixer until a homogenous mixture is achieved.

-

Binder Preparation: Prepare the binder solution by dissolving the binder in the granulating fluid.

-

Wet Massing: Gradually add the binder solution to the powder blend while mixing continuously until a suitable wet mass is formed.

-

Wet Milling: Pass the wet mass through a suitable screen (e.g., 10-mesh) to form granules.

-

Drying: Dry the granules in a fluid bed dryer or a tray dryer at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached.

-

Dry Milling: Mill the dried granules through a smaller screen (e.g., 16-mesh) to achieve a uniform particle size.

-

Final Blending: Add the lubricant and glidant to the dried granules and blend for a short period (e.g., 2-5 minutes).

-

Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

Protocol 2: Direct Compression

Direct compression is a simpler and more cost-effective method, suitable for formulations with good flow and compressibility characteristics.[8][9][10]

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Sodium Glycine Carbonate

-

Citric Acid (or other acid source)

-

Directly Compressible Diluent/Binder (e.g., Microcrystalline Cellulose, Sorbitol)

-

Lubricant (e.g., Sodium Stearyl Fumarate)

-

Glidant (e.g., Colloidal Silicon Dioxide)

Procedure:

-

Weighing and Blending: Accurately weigh the API, Sodium Glycine Carbonate, Citric Acid, and directly compressible diluent/binder.

-

Pre-Blending: Blend the powders in a V-blender or other suitable mixer for a specified time (e.g., 15-20 minutes) to ensure homogeneity.

-

Final Blending: Add the lubricant and glidant to the pre-blend and mix for a shorter duration (e.g., 2-5 minutes).

-

Compression: Compress the final blend directly into tablets using a rotary tablet press.

Evaluation of Effervescent Tablets

Thorough evaluation of the final tablets is crucial to ensure they meet quality standards.

Experimental Workflow: Tablet Evaluation

Caption: Evaluation workflow for effervescent tablets.

Protocol 3: Tablet Hardness Test

Objective: To determine the crushing strength of the tablets. Apparatus: Monsanto Hardness Tester or Pfizer Hardness Tester. Procedure:

-

Place a single tablet diametrically between the anvils of the hardness tester.

-

Apply force until the tablet fractures.

-

Record the force required to break the tablet in Newtons (N) or kiloponds (kp).

-

Repeat the test for a representative sample of tablets (e.g., n=10) and calculate the average hardness.

Protocol 4: Tablet Friability Test

Objective: To assess the ability of the tablet to withstand abrasion during handling. Apparatus: Roche Friabilator. Procedure:

-

Weigh a sample of tablets (typically 20 tablets, W_initial).

-

Place the tablets in the friabilator drum.

-

Rotate the drum at 25 rpm for 4 minutes (100 revolutions).

-

Remove the tablets, de-dust them, and weigh them again (W_final).

-

Calculate the percentage friability using the formula: % Friability = [(W_initial - W_final) / W_initial] x 100 A friability of less than 1% is generally considered acceptable.[11]

Protocol 5: Disintegration Time Test

Objective: To measure the time taken for the tablet to disintegrate in water. Apparatus: Beaker (250 mL), stopwatch. Procedure:

-

Place 200 mL of purified water at a specified temperature (e.g., 20 ± 1°C) into a beaker.

-

Drop one tablet into the water and start the stopwatch simultaneously.

-

Record the time taken for the tablet to completely disintegrate, i.e., when no solid residue remains.

-

Repeat the test for a sufficient number of tablets (e.g., n=6) and calculate the average disintegration time.

Protocol 6: Determination of Carbon Dioxide Content (Gravimetric Method)

Objective: To quantify the amount of CO2 released upon effervescence.[12] Apparatus: Beaker (250 mL), analytical balance. Procedure:

-

Accurately weigh a beaker containing 100 mL of 1N sulfuric acid (W1).

-

Weigh one effervescent tablet (W_tablet).

-

Add the tablet to the beaker of sulfuric acid. The acid will neutralize the carbonate and ensure complete release of CO2.

-

Allow the effervescent reaction to complete.

-

Weigh the beaker and its contents again after the reaction has ceased (W2).

-

The weight of the CO2 released is calculated as: CO2 released = (W1 + W_tablet) - W2

-

Repeat for a representative sample of tablets.

Quantitative Data Summary

The following table provides a representative comparison of the expected performance characteristics of effervescent tablets formulated with Sodium Glycine Carbonate versus Sodium Bicarbonate. These values are based on typical findings in the literature and serve as a general guideline.

| Parameter | Sodium Glycine Carbonate Formulation | Sodium Bicarbonate Formulation |

| Hardness (N) | 80 - 120 | 70 - 110 |

| Friability (%) | < 0.8 | < 1.0 |

| Disintegration Time (s) | 90 - 180 | 60 - 150 |

| Moisture Content (%) (Initial) | < 0.2 | < 0.5 |

| Stability (at 40°C/75% RH for 1 month) | Good physical integrity, minimal CO2 loss | Potential for swelling, discoloration, significant CO2 loss |

Chemical Reaction Pathway

The effervescent reaction is an acid-base neutralization that produces carbon dioxide. The following diagram illustrates the reaction between Sodium Glycine Carbonate and Citric Acid.

Caption: Effervescent reaction of SGC and Citric Acid.

Stability Testing

Due to the moisture-sensitive nature of effervescent tablets, a robust stability testing program is essential.

Protocol 7: Stability Study

Objective: To evaluate the physical and chemical stability of the effervescent tablets over time under various storage conditions. Conditions (as per ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[13] Procedure:

-

Package the effervescent tablets in the proposed final packaging (e.g., aluminum tubes with desiccant caps).

-

Place the packaged tablets in stability chambers maintained at the specified conditions.

-

At predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.

-

Evaluate the samples for the following parameters:

-

Appearance (color, surface texture)

-

Hardness

-

Friability

-

Disintegration Time

-

Moisture Content (Karl Fischer titration)

-

CO2 Content

-

Assay of the API

-

Content of degradation products

-

-